molecular formula C17H21N3O2 B12241378 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-2-(propan-2-yl)pyrimidin-4-amine

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-2-(propan-2-yl)pyrimidin-4-amine

Cat. No.: B12241378
M. Wt: 299.37 g/mol
InChI Key: SHBZUPVPBDRZQM-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-2-(propan-2-yl)pyrimidin-4-amine is a complex organic compound that features a benzodioxin ring fused with a pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-2-(propan-2-yl)pyrimidin-4-amine typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with formaldehyde under acidic conditions to form 1,4-benzodioxane.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced through a condensation reaction involving appropriate precursors such as 2,4-dichloropyrimidine and isopropylamine.

    Final Coupling: The final step involves coupling the benzodioxin and pyrimidine moieties using a suitable linker, such as methylamine, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-2-(propan-2-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-2-(propan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter.

    Receptor Binding: It may also interact with various receptors in the brain, modulating their activity and contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the benzodioxin and pyrimidine rings in this compound provides a distinct pharmacological profile.
  • Its ability to inhibit cholinesterase enzymes and potential therapeutic applications in neurodegenerative diseases set it apart from other similar compounds.

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-2-propan-2-ylpyrimidin-4-amine

InChI

InChI=1S/C17H21N3O2/c1-12(2)17-18-7-6-16(19-17)20(3)11-13-4-5-14-15(10-13)22-9-8-21-14/h4-7,10,12H,8-9,11H2,1-3H3

InChI Key

SHBZUPVPBDRZQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=N1)N(C)CC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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